molecular formula C34H52Br6O13 B12056526 3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate

3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate

Cat. No.: B12056526
M. Wt: 1148.2 g/mol
InChI Key: QZIIQQIGYHRTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipentaerythritol hexakis(2-bromoisobutyrate) is a hexafunctional initiator commonly used in Atom Transfer Radical Polymerization (ATRP) for the synthesis of functional polymers. This compound, with the molecular formula C34H52Br6O13 and a molecular weight of 1148.19 g/mol, is known for its ability to create hexafunctional polymers, making it a valuable component in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dipentaerythritol hexakis(2-bromoisobutyrate) typically involves the esterification of dipentaerythritol with 2-bromoisobutyric acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods: In industrial settings, the production of Dipentaerythritol hexakis(2-bromoisobutyrate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Dipentaerythritol hexakis(2-bromoisobutyrate) primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions are facilitated by nucleophiles, which replace the bromine atoms with other functional groups.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alcohols.

    Conditions: These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to enhance reaction rates.

Major Products: The major products formed from these reactions depend on the nucleophile used. For instance, reaction with thiols results in the formation of thioethers, while reaction with amines produces amides .

Mechanism of Action

The primary mechanism by which Dipentaerythritol hexakis(2-bromoisobutyrate) exerts its effects is through ATRP. In this process, the compound acts as an initiator, where the bromine atoms are abstracted by a transition metal catalyst (e.g., copper) to form radicals. These radicals then initiate the polymerization of monomers, leading to the formation of polymers with controlled architecture and functionality .

Comparison with Similar Compounds

Uniqueness: Dipentaerythritol hexakis(2-bromoisobutyrate) stands out due to its hexafunctionality, allowing for the creation of star-shaped polymers with six arms. This unique structure imparts distinct physical and chemical properties to the resulting polymers, making them suitable for specialized applications in various fields .

Properties

Molecular Formula

C34H52Br6O13

Molecular Weight

1148.2 g/mol

IUPAC Name

[3-(2-bromo-2-methylpropanoyl)oxy-2-[[3-(2-bromo-2-methylpropanoyl)oxy-2,2-bis[(2-bromo-2-methylpropanoyl)oxymethyl]propoxy]methyl]-2-[(2-bromo-2-methylpropanoyl)oxymethyl]propyl] 2-bromo-2-methylpropanoate

InChI

InChI=1S/C34H52Br6O13/c1-27(2,35)21(41)48-15-33(16-49-22(42)28(3,4)36,17-50-23(43)29(5,6)37)13-47-14-34(18-51-24(44)30(7,8)38,19-52-25(45)31(9,10)39)20-53-26(46)32(11,12)40/h13-20H2,1-12H3

InChI Key

QZIIQQIGYHRTNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCC(COCC(COC(=O)C(C)(C)Br)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.